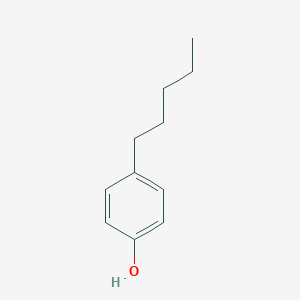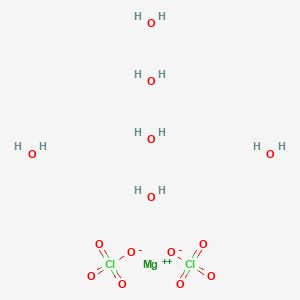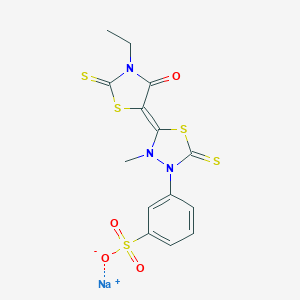
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a white crystalline powder that is soluble in water and has a molecular weight of 499.58 g/mol. In
Mécanisme D'action
The mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. One area of research is the development of new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. Further research is also needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate for the treatment of various diseases, including cancer, HIV, and inflammation.
Conclusion
In conclusion, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments, including its stability and solubility, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate and to develop new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties.
Méthodes De Synthèse
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate involves the reaction of 4-methyl-2-thioxo-1,3,4-thiadiazolidine-3-acetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with sodium hydroxide to produce Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate.
Applications De Recherche Scientifique
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
Propriétés
Numéro CAS |
10285-73-1 |
|---|---|
Nom du produit |
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate |
Formule moléculaire |
C14H12N3NaO4S5 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
sodium;3-[(5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-methyl-2-sulfanylidene-1,3,4-thiadiazolidin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C14H13N3O4S5.Na/c1-3-16-11(18)10(24-13(16)22)12-15(2)17(14(23)25-12)8-5-4-6-9(7-8)26(19,20)21;/h4-7H,3H2,1-2H3,(H,19,20,21);/q;+1/p-1/b12-10+; |
Clé InChI |
MFPZOMKINXNKNJ-VHPXAQPISA-M |
SMILES isomérique |
CCN1C(=O)/C(=C\2/N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)/SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
SMILES canonique |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
Autres numéros CAS |
10285-73-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



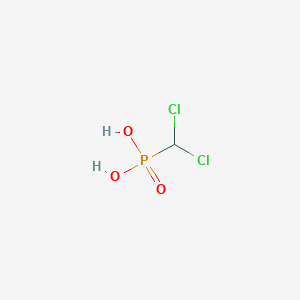


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
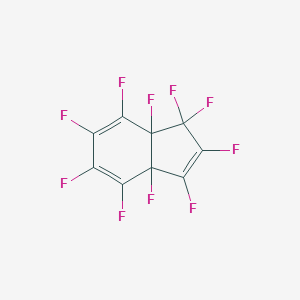
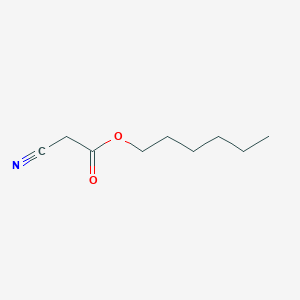
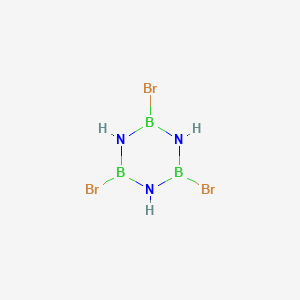

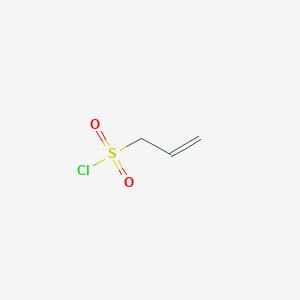
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
